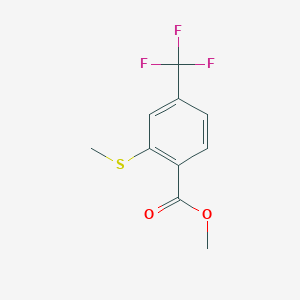

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

Overview

Description

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is a benzoate ester derivative featuring a methylsulfanyl (-SCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. The compound’s structure combines electron-withdrawing (CF₃) and moderately electron-donating (SCH₃) substituents, which influence its physicochemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate typically involves the esterification of 2-(methylsulfanyl)-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Role as a Building Block

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. It is frequently utilized in multistep syntheses involving transition-metal-catalyzed reactions or nucleophilic substitutions. This compound has been shown to facilitate the creation of novel pharmaceutical compounds with enhanced biological activities.

Fluorination Reactions

The trifluoromethyl group in this compound is particularly valuable for introducing fluorine atoms into other molecules. Researchers employ it as a reagent in various fluorination reactions, such as electrophilic trifluoromethylation and cross-coupling reactions. These processes can significantly alter the chemical properties and biological activities of the resulting fluorinated products.

Agrochemicals and Pesticides

Pesticidal Properties

Derivatives of this compound exhibit notable pesticidal properties. This compound can be formulated into insecticides, fungicides, or herbicides, contributing to agricultural productivity by providing effective pest control solutions.

Material Science

Functional Materials Development

In materials research, this compound is explored for its potential in developing functional materials such as liquid crystals and organic semiconductors. Researchers investigate its incorporation into polymer matrices or thin films to enhance material properties like optical behavior and charge transport capabilities.

Analytical Methods Development

Quantitative Analysis

This compound can also serve as an internal standard or reference compound in analytical chemistry. Techniques such as gas chromatography (GC) or liquid chromatography (LC) utilize this compound for accurate quantification of related compounds in complex mixtures.

Environmental Science

Environmental Monitoring

Research into the environmental behavior of this compound focuses on its fate in soil, water, and air. Studies aim to understand its persistence, degradation pathways, and potential ecological impacts through environmental monitoring and modeling efforts.

Summary Table of Applications

| Field | Application | Methods Used | Results/Findings |

|---|---|---|---|

| Organic Synthesis | Building block for complex molecules | Multistep syntheses | Novel compounds with pharmaceutical applications |

| Medicinal Chemistry | Fluorination reactions | Electrophilic trifluoromethylation | Enhanced chemical properties in fluorinated products |

| Agrochemicals | Pesticidal formulations | Formulation into insecticides/fungicides/herbicides | Effective pest control solutions |

| Material Science | Development of functional materials | Incorporation into polymers/thin films | Improved optical behavior and charge transport |

| Analytical Methods | Internal standard/reference compound | Gas chromatography/liquid chromatography | Accurate quantification of compounds |

| Environmental Science | Fate investigation in ecosystems | Environmental monitoring/modeling | Insights into persistence and degradation pathways |

Mechanism of Action

The mechanism of action of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzoate scaffold significantly alter properties such as solubility, stability, and bioactivity. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties

Key Research Findings

Substituent-Driven Reactivity : Sulfonyl groups (e.g., SO₂CH₃ in CAS 300571-21-5) increase hydrolytic stability compared to thioether (-SCH₃) groups .

Bioactivity Correlation : Electron-withdrawing groups (CF₃, SO₂CH₃) enhance agrochemical efficacy, while hydrogen-bonding groups (NH₂, OCH₃) improve drug-like properties .

Similarity Metrics: Computational similarity scores () highlight that minor structural changes (e.g., SCH₃ → SO₂CH₃) reduce similarity by 0.05–0.10, underscoring the sensitivity of structure-activity relationships.

Biological Activity

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate, with the CAS number 192805-69-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methylsulfanyl group and a trifluoromethyl group attached to a benzoate moiety. This unique configuration contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3O2S |

| Molecular Weight | 256.25 g/mol |

| CAS Number | 192805-69-9 |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. The trifluoromethyl moiety can increase lipophilicity, facilitating membrane penetration and enhancing efficacy against bacterial strains .

- Anticancer Potential : Some studies suggest that derivatives of benzoates can inhibit cancer cell proliferation. The presence of the methylsulfanyl group may also play a role in modulating biological pathways related to cancer growth .

- Neurokinin Receptor Modulation : Compounds similar to this compound have been investigated for their ability to modulate neurokinin receptors, which are implicated in various physiological processes including pain and inflammation .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Cell Membrane Interaction : The trifluoromethyl group enhances the compound's ability to interact with lipid membranes, potentially disrupting microbial cell integrity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or proliferation pathways, although further studies are needed to confirm this hypothesis.

- Receptor Binding : Similar compounds have shown affinity for neurokinin receptors, suggesting that this compound may also bind to these receptors, influencing signaling pathways related to pain and inflammation.

Study 1: Antimicrobial Activity

A study conducted by Yao et al. evaluated the antimicrobial properties of various methylsulfanyl-substituted benzoates, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be notably low compared to other similar compounds .

Study 2: Anticancer Properties

In vitro studies assessed the effect of this compound on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cells. Apoptosis assays indicated that the compound induced programmed cell death through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate, and how are they experimentally determined?

- Methodological Answer : Key properties include molecular weight (249.14 g/mol), boiling point (~271.8°C), and density (~1.44 g/cm³). These are determined via:

- High-Performance Liquid Chromatography (HPLC) : Retention time analysis under conditions like MeCN/water (0.1% formic acid) with a C18 column .

- Mass Spectrometry (LCMS) : Confirmation of molecular ion peaks (e.g., m/z 249.025 [M+H]⁺) .

- Thermogravimetric Analysis (TGA) : For thermal stability assessment, though specific data may require experimental replication .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A two-step approach is typical:

- Step 1 : Nitration of 4-(trifluoromethyl)benzoate derivatives, followed by substitution of the nitro group with methylsulfanyl. For example, coupling reactions using reagents like 3-methoxy-N-methylpropan-1-amine under nitrogen at 40°C in DMF .

- Step 2 : Purification via reverse-phase C18 column chromatography (acetonitrile/water) to isolate the product with ≥95% purity .

Q. How is the compound characterized for structural confirmation in academic research?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and methylsulfanyl groups) .

- X-ray Crystallography : For unambiguous structural determination, though no direct data exists for this compound. Related trifluoromethyl benzoates are analyzed using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

- Methodological Answer :

- Catalyst Screening : Use palladium complexes (e.g., tris(dibenzylideneacetone)dipalladium) with ligands like xantphos to enhance coupling efficiency .

- Solvent Optimization : DMF is preferred for solubility, but mixed solvents (e.g., MeCN/water) during purification improve recovery .

- Reaction Monitoring : Real-time LCMS tracking to identify intermediates and adjust reaction time/temperature .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer :

- Twinned Crystals : Common due to the trifluoromethyl group’s steric bulk. Use SHELXL for refinement against high-resolution data .

- Disorder Modeling : Partial occupancy refinement for flexible methylsulfanyl groups .

- Low-Temperature Data Collection : Mitigate thermal motion artifacts by collecting data at 100–150 K .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or LCMS) for this compound?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N or deuterated analogs to distinguish overlapping signals .

- Advanced Mass Spectrometry : High-resolution MS (HRMS) to differentiate isobaric interferences (e.g., m/z 249.025 vs. 249.030) .

- Computational Validation : Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .

Properties

IUPAC Name |

methyl 2-methylsulfanyl-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2S/c1-15-9(14)7-4-3-6(10(11,12)13)5-8(7)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTSLTMJLUIOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.